Home > Products > Screening Compounds P96704 > hemoglobin La Desirade
hemoglobin La Desirade - 109265-03-4

hemoglobin La Desirade

Catalog Number: EVT-1508255
CAS Number: 109265-03-4
Molecular Formula: C20H25N10O8P
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hemoglobin La Desirade is a newly identified unstable hemoglobin variant characterized by a specific amino acid substitution in the beta chain. This variant arises from the replacement of valine (Val) with alanine (Ala) at position 129 (H7) of the beta globin gene. Hemoglobin La Desirade exhibits a notably low affinity for oxygen, which can impact oxygen transport in the body. It has been observed in individuals from two unrelated black families and is often associated with other hemoglobinopathies such as hemoglobin S and hemoglobin C, or beta thalassemia .

Source and Classification

Hemoglobin La Desirade is classified as a variant of human hemoglobin, specifically falling under the category of unstable hemoglobins. Its discovery was documented in various clinical studies and genetic analyses, highlighting its unique properties and implications for affected individuals . The variant's nomenclature reflects its origin, with "La Desirade" referring to the location where it was first identified.

Synthesis Analysis

Methods

The synthesis of hemoglobin La Desirade involves the genetic expression of the beta globin gene with the specific mutation leading to the amino acid substitution. Techniques such as polymerase chain reaction (PCR) and DNA sequencing are commonly employed to identify and confirm mutations in hemoglobin variants.

Technical Details

The precise mutation responsible for hemoglobin La Desirade can be detected through genetic testing methods that analyze the nucleotide sequences of the beta globin gene. The mutation results in a change in the protein structure, affecting its stability and function.

Molecular Structure Analysis

Structure

The molecular structure of hemoglobin La Desirade is similar to that of normal hemoglobin but features a critical alteration at position 129 of the beta chain. This substitution affects the heme's ability to bind oxygen effectively.

Data

  • Amino Acid Sequence: The beta chain sequence includes the substitution at position 129 (Ala instead of Val).
  • Molecular Weight: Approximately 15,998 Da for the beta subunit.
  • Isoelectric Point: The theoretical isoelectric point is around 7.32, indicating its behavior under different pH conditions .
Chemical Reactions Analysis

Reactions

Technical Details

In standard electrophoresis, hemoglobin La Desirade shows distinct migration patterns that can be used for identification. Its stability under varying conditions can also be assessed through denaturation studies .

Mechanism of Action

Process

The mechanism by which hemoglobin La Desirade functions involves its interaction with oxygen molecules. The substitution at position 129 leads to altered heme-heme interactions, resulting in reduced efficiency in oxygen transport.

Data

Clinical observations indicate that individuals with this variant may experience symptoms related to low oxygen saturation levels, potentially leading to anemia or other complications associated with inadequate oxygen delivery to tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Hemoglobin La Desirade remains soluble in physiological conditions but may precipitate under certain stressors.
  • Stability: This variant is less stable than normal hemoglobins, leading to potential clinical implications.

Chemical Properties

  • Oxygen Binding Affinity: Significantly lower than that of normal adult hemoglobin.
  • Reactivity: Exhibits typical reactivity associated with heme-containing proteins but with altered kinetics due to structural changes .
Applications

Hemoglobin La Desirade serves primarily as a subject of scientific research rather than having direct therapeutic applications. Its study enhances understanding of unstable hemoglobins and their clinical implications, particularly in populations predisposed to various hemoglobinopathies. Research into this variant contributes valuable insights into genetic counseling, diagnosis, and management strategies for affected individuals .

Introduction

Historical Discovery and Nomenclature of Hemoglobin La Desirade

Hb La Desirade was first characterized in 1986 by Merault and colleagues through detailed biochemical investigation of hemoglobin from two unrelated Black families. The index cases presented with compound heterozygosity: one family exhibited co-inheritance with HbS from Guadeloupe (Caribbean), while the second family showed association with HbC or β⁰-thalassemia in individuals of Haitian descent residing in France. The variant was named after La Désirade, a small island forming part of the Guadeloupe archipelago in the Caribbean, reflecting the geographical origin of the first identified proband [2].

Through advanced protein sequencing techniques available at the time, researchers identified the molecular defect as a missense mutation (HBB: c.389C>T) resulting in the substitution of valine for alanine at codon 129 of the beta-globin chain (β^129^(H7)Ala→Val). This position lies within the highly conserved H-helix region, crucial for maintaining hemoglobin stability. Functional studies revealed that purified Hb La Desirade exhibited altered oxygen affinity (decreased) but maintained normal heme-heme interactions. Crucially, Merault noted its electrophoretic behavior – co-migrating with HbA on alkaline electrophoresis – posed a significant diagnostic pitfall, as the variant could be easily overlooked in routine screening [2] [5].

The nomenclature standardization followed established conventions for hemoglobin variants. The discovery was cataloged in specialized databases like HbVar (ID: 531), ensuring consistent referencing in subsequent literature. The mutation received the identifier rs111645889 in dbSNP and VCV000015245.25 in ClinVar, where its pathogenicity classification remains debated (conflicting interpretations of pathogenicity: Pathogenic/Likely pathogenic/Uncertain Significance) reflecting the complexity of its clinical expression [5] [7].

Table 1: Genetic and Molecular Characteristics of Hemoglobin La Desirade

CharacteristicDetail
HGVS Nucleotide NomenclatureHBB: c.389C>T
Amino Acid Changeβ^129^(H7)Ala→Val (mature protein numbering: Ala130Val)
Protein NameHemoglobin La Desirade (Hb La Desirade)
HbVar Database ID531
dbSNP IDrs111645889
ClinVar Variation IDVCV000015245.25
Electrophoretic BehaviorCo-migrates with HbA on standard alkaline electrophoresis
Oxygen AffinityDecreased
Heme-Heme InteractionNormal
Primary Structural EffectDestabilization of β-globin subunit

Epidemiological Significance in Hemoglobinopathy Research

Hb La Desirade, while globally rare, exhibits distinct population clusters providing insights into migration patterns and potential heterozygote advantages. Initial reports centered on individuals of African-Caribbean ancestry (Guadeloupe, Haiti). However, a significant epidemiological contribution emerged decades later with a detailed 2021 report describing its presence in Omani Arab families. This study, involving five unrelated Omani kindreds, demonstrated broader distribution than previously recognized and facilitated research into its co-inheritance patterns with common hemoglobin variants like HbS and alpha-thalassemia [1] [3].

Globally, the allele frequency remains low. Data from the 1,000 Genomes Project and gnomAD indicate a minor allele frequency (MAF) of approximately 0.00007 to 0.00024. However, founder effects or endogamous populations might harbor higher frequencies locally. Analysis of the 1,000 Genomes database revealed that approximately 7.4% of healthy individuals of African ancestry carried a potentially deleterious HBB mutation, including Hb La Desirade, underscoring the high background prevalence of hemoglobin variants in malaria-endemic regions. This aligns with the observed geographical distribution overlapping historically malaria-prone areas, suggesting possible heterozygote advantage against severe malaria, though specific protective data for Hb La Desirade requires further study [1] [9].

Its epidemiological significance is magnified by its interaction prevalence. The Omani study identified 11 individuals with sickle cell/La Desirade (SLD) compound heterozygosity compared to only 6 heterozygous (LD trait) individuals, suggesting that the variant often comes to clinical attention primarily when co-inherited with HbS. This highlights its role in modifying disease burden in regions with high sickle cell trait prevalence. Furthermore, its near identical migration to HbA on routine electrophoresis means its true prevalence is likely underestimated, representing a hidden variable in hemoglobinopathy epidemiology. Detection requires specialized techniques like HPLC or genetic testing [1] [3] [5].

Table 2: Hematological Parameters in Hb La Desirade States (Adapted from Alkindi et al. 2021 [1])

ParameterLa Desirade Heterozygote (n=6) Mean ± SDRangeSickle/La Desirade Compound Heterozygote (n=11) Mean ± SDRangeP value
Hemoglobin (g/dL)12.03 ± 1.69.0 – 14.111.07 ± 1.558.3 – 13.90.2
MCV (fL)80.24 ± 9.0566.7 – 92.366.7 ± 6.157.1 – 79.30.002
MCH (pg)26.31 ± 3.521.4 – 28.720.9 ± 1.717.6 – 24.10.002
RDW (%)12.5 ± 3.410.1 – 18.913.9 ± 2.711.4 – 20.10.49
Hb A2 (%)2.97 ± 0.262.5 – 3.34.43 ± 0.793.2 – 5.6<0.0001
Hb F (%)0.41 ± 0.20.0 – 0.72.47 ± 2.170.4 – 6.20.02
Hb S (%)0046.62 ± 1.640.4 – 45.9*<0.001
Hb A (%)95.23 ± 0.2794.7 – 95.648.2 ± 1.345.9 – 51.1<0.001

Note: MCV: Mean Corpuscular Volume; MCH: Mean Corpuscular Hemoglobin; RDW: Red Cell Distribution Width. *Range reported in table likely reflects typo; mean HbS ~46.6% is consistent with compound heterozygous state.

Clinical and Genetic Relevance in Sickle Cell and Thalassemia Syndromes

The clinical impact of Hb La Desirade is predominantly defined by its interaction effects when inherited with other pathogenic HBB alleles, particularly HbS. Its standalone heterozygous state (Hb La Desirade trait) is typically asymptomatic, with near-normal hematological parameters (Hb ~12 g/dL, normal MCV, HbA ~95%) as evidenced in the Omani cohort. However, its instability – a consequence of the Ala129Val substitution disrupting the H-helix stability – becomes clinically relevant in compound heterozygous states [1] [5].

Interaction with Sickle Cell Hemoglobin (HbS):

Compound heterozygosity for HbS and Hb La Desirade (HbS/La Desirade or SLD) results in a distinct sickle cell syndrome. Unlike the benign HbS trait (HbAS) or severe homozygous HbSS disease, SLD presents with a variable phenotype ranging from mild to moderate severity. The Omani study reported 11 SLD individuals showing:

  • Mild chronic hemolysis: Hemoglobin levels (mean 11.07 g/dL) significantly higher than typical HbSS but lower than controls.
  • Microcytosis/Hypochromia: Markedly reduced MCV (66.7 fL) and MCH (20.9 pg), potentially exacerbated by co-existent alpha-thalassemia in some families.
  • Elevated HbF (2.47%) and HbA2 (4.43%): Suggesting stress erythropoiesis and compensatory mechanisms.
  • Vaso-occlusive manifestations: Documented clinical features included recurrent abdominal, chest, and back pain, hepatomegaly, renal stones, and splenic abnormalities (from mild hepatomegaly to splenic atrophy). Notably, severe complications like frequent acute chest syndrome or strokes were not prominent in this cohort, suggesting a generally attenuated sickling disorder compared to HbSS [1] [3] [5].

The pathophysiological basis involves the presence of two abnormal beta chains (β^S^ and β^La Desirade^). While Hb La Desirade itself does not sickle, the hybrid tetramer (α2β^S^β^La Desirade^) and the pure HbS (α2β^S^2) present can undergo polymerization under deoxygenation. However, the overall percentage of HbS in SLD individuals (~46.6%) is lower than in HbSS (>80%), likely contributing to the milder phenotype. Furthermore, the instability of Hb La Desirade might contribute to heinz body formation and chronic hemolysis [1] [5].

Interaction with Thalassemia and Other Variants:

Hb La Desirade demonstrates allelic heterogeneity in its interactions:

  • Beta-Thalassemia: Co-inheritance with β⁰-thalassemia (no normal beta-chain production) was reported in the original Haitian family. Phenotype resembles beta-thalassemia intermedia, characterized by moderate anemia, microcytosis, hypochromia, and ineffective erythropoiesis, necessitating monitoring but potentially not chronic transfusion dependence. The unstable Hb La Desirade variant further exacerbates the globin chain imbalance inherent in beta-thalassemia [2] [5].
  • HbC (β6 Glu→Lys): Found in the initial Haitian family. HbC/La Desirade individuals were reported as clinically asymptomatic, similar to simple HbC heterozygotes, with minimal hematological abnormalities [2] [5].
  • Hb Louisville (β42 Phe→Leu): A single case report documented compound heterozygosity (Hb Louisville/La Desirade) presenting with low oxygen saturation and severe anemia, indicating that interaction with other unstable or low-affinity hemoglobins can lead to significant clinical compromise [3] [5].
  • Alpha-thalassemia: Co-existent alpha-thalassemia, particularly in the Omani families (e.g., heterozygous or homozygous -α^3.7^ deletion), exacerbates microcytosis and potentially ameliorates hemolysis by reducing intracellular hemoglobin concentration and sickling propensity in SLD individuals, similar to its effect in HbSS [1].

The genetic counseling implications are significant due to the variant's co-inheritance patterns. A parent with Hb La Desirade trait and a parent with HbS trait have a 25% chance per pregnancy of having a child with SLD disease. Accurate identification of Hb La Desirade trait requires DNA sequencing or specialized techniques like HPLC coupled with molecular testing, as it is electrophoretically silent (masquerades as HbA). Failure to detect it can lead to underestimation of genetic risk for compound heterozygous conditions in offspring. ClinVar classifications currently reflect conflicting interpretations (Pathogenic, Likely Pathogenic, Uncertain Significance), primarily due to its context-dependent pathogenicity – benign in trait, potentially pathogenic in compound states [1] [5] [7].

Properties

CAS Number

109265-03-4

Product Name

hemoglobin La Desirade

Molecular Formula

C20H25N10O8P

Synonyms

hemoglobin La Desirade

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.